rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one
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Overview
Description
rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one is a complex organic compound with the molecular formula C19H14O4 and a molecular weight of 306.31 g/mol . This compound is used primarily in proteomics research and has a unique structure that includes an epoxy group, a phenyl group, and a pyrano[3,2-c]benzopyran moiety .
Preparation Methods
The synthesis of rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one involves multiple steps, typically starting with the formation of the pyrano[3,2-c]benzopyran core This can be achieved through a series of cyclization reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the epoxy group.
Scientific Research Applications
rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Proteomics Research: The compound is used as a reagent in the study of proteins and their functions.
Medicinal Chemistry: It is investigated for its potential therapeutic properties and interactions with biological targets.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one involves its interaction with specific molecular targets. The epoxy group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one can be compared with other similar compounds, such as:
2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one: Lacks the racemic mixture, leading to different stereochemical properties.
4-Phenyl-4H-pyrano[3,2-c]benzopyran-5-one: Lacks the epoxy group, resulting in different reactivity and applications.
2,3-Epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one: Similar structure but different substitution pattern, affecting its chemical behavior and uses.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
14-methyl-11-phenyl-8,13,15-trioxatetracyclo[8.5.0.02,7.012,14]pentadeca-1(10),2,4,6-tetraen-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4/c1-19-17(23-19)14(11-7-3-2-4-8-11)15-16(22-19)12-9-5-6-10-13(12)21-18(15)20/h2-10,14,17H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQGTFVNMFSCJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(O1)C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562313 |
Source
|
Record name | 8a-Methyl-7-phenyl-7a,8a-dihydro-6H,7H-oxireno[5,6]pyrano[3,2-c][1]benzopyran-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217816-92-6 |
Source
|
Record name | 8a-Methyl-7-phenyl-7a,8a-dihydro-6H,7H-oxireno[5,6]pyrano[3,2-c][1]benzopyran-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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